Technical Whitepaper: Physicochemical Profiling and Applications of 2-(Thiocarbamyl)acetanilide (CAS 59749-96-1)
Technical Whitepaper: Physicochemical Profiling and Applications of 2-(Thiocarbamyl)acetanilide (CAS 59749-96-1)
Executive Summary
2-(Thiocarbamyl)acetanilide, widely recognized by its IUPAC-derived names 3-amino-N-phenyl-3-thioxopropanamide and N-phenylthiomalonamide, is a versatile bifunctional organic compound (1)[1]. Containing both an amide and a thioamide moiety flanking an active methylene group, this molecule serves as a critical building block in heterocyclic synthesis (2)[2], pharmaceutical drug development, and advanced materials science (3)[3]. This technical guide provides a comprehensive breakdown of its physicochemical properties, structural characteristics, and validated synthetic protocols designed for researchers and application scientists.
Physicochemical Profiling & Structural Analysis
Accurate identification and molecular characterization are foundational to deploying 2-(thiocarbamyl)acetanilide in any synthetic workflow. The compound features a highly reactive methylene bridge, making it an excellent candidate for electrophilic cyclization and metal coordination.
Quantitative Data Summary
Table 1: Core Physicochemical Specifications
| Property | Value |
| Chemical Name | 2-(Thiocarbamyl)acetanilide |
| Common Synonyms | 3-amino-N-phenyl-3-thioxopropanamide; N-phenylthiomalonamide |
| CAS Registry Number | 59749-96-1 |
| Molecular Formula | C9H10N2OS |
| Molecular Weight | 194.25 g/mol |
| Monoisotopic Mass | 194.05139 Da |
| Predicted CCS ([M+H]+) | 141.1 Ų |
Causality in Structural Conformation
Crystallographic studies reveal that the molecule adopts a highly specific conformation driven by internal hydrogen bonding. Each molecule features an intramolecular N—H⋯O hydrogen bond, which generates a stable six-membered S(6) ring (4)[4]. In this state, the oxygen and sulfur atoms maintain an anti disposition[4].
Why this matters: This structural rigidity is not merely a crystallographic artifact; it dictates the molecule's bidentate coordination behavior. When acting as a ligand for transition metals, the pre-organized S(6) ring lowers the entropic cost of binding, directly enhancing its efficacy in applications like cobalt-stabilized corrosion inhibitors[3]. Furthermore, the predicted collision cross-section (CCS) for the[M+H]+ adduct (141.1 Ų) provides a reliable baseline for ion mobility mass spectrometry (IM-MS) validation during quality control[1].
Validated Synthesis Protocol: Thioamidation of Cyanoacetanilide
To ensure scientific integrity and high yield, the synthesis of 2-(thiocarbamyl)acetanilide must be executed as a self-validating system. The most robust method involves the base-catalyzed addition of hydrogen sulfide (H₂S) to cyanoacetanilide.
Step-by-Step Methodology
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Precursor Dissolution: Dissolve 1.0 equivalent of cyanoacetanilide in anhydrous ethanol to achieve a 0.5 M concentration within a round-bottom flask.
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Causality: Ethanol serves as a protic solvent that stabilizes the transition state via hydrogen bonding during the nucleophilic addition of the bisulfide ion, accelerating the reaction rate compared to aprotic alternatives.
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Catalyst Addition: Add 0.1 equivalents of triethylamine (TEA) to the solution.
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Self-Validation Check: Measure the pH of the solution; it must register between 9.0 and 9.5. If the pH is lower, the deprotonation of H₂S into the highly nucleophilic bisulfide ion (HS⁻) will be insufficient, leading to kinetic stalling.
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Thiation: Bubble anhydrous H₂S gas through the solution at a controlled rate of 10 bubbles/minute. Maintain the reaction temperature strictly between 40°C and 45°C using a thermostatic water bath.
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Causality: Temperature control is paramount. Exceeding 50°C risks the thermal degradation of the resulting thioamide and promotes unwanted side reactions, whereas temperatures below 30°C fail to overcome the activation energy barrier.
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In-Process Monitoring: After 4 hours, sample the reaction mixture and run Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent.
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Self-Validation Check: The complete disappearance of the cyanoacetanilide spot validates the successful nucleophilic addition and signals the end of the reaction.
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Quenching and Crystallization: Purge the system with nitrogen gas for 15 minutes to safely remove residual H₂S. Pour the mixture into ice-cold distilled water to precipitate the crude product.
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Purification: Filter the crude solid under vacuum and recrystallize from hot ethanol to yield pure 2-(thiocarbamyl)acetanilide (CAS 59749-96-1) (5)[5].
Advanced Applications: Drug Discovery & Materials Science
Heterocyclic Synthesis (Medicinal Chemistry)
2-(Thiocarbamyl)acetanilide is a highly versatile precursor for synthesizing complex heterocycles. For instance, it reacts with chalcones (e.g., 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one) under basic conditions in ethanol to form highly substituted pentanamides (such as 3-(4-chlorophenyl)-2-cyano-5-oxo-N,5-diphenylpentanamide)[2]. These cyclized structures are critical scaffolds utilized in the discovery of novel therapeutics[2].
Corrosion Inhibition (Valence Stabilization)
In advanced materials science, N-phenylthiomalonamide acts as a highly effective S-O valence stabilizer[3]. It coordinates with Cobalt(III) ions to form non-toxic corrosion protection pigments[3]. The organic ligand chemisorbs onto metal substrates (such as aluminum, zinc, or magnesium), while the Co(III) center provides an oxidative passivation layer[3]. This synergistic mechanism effectively replaces highly toxic hexavalent chromium (CrVI) standards in aerospace and automotive coatings[3].
Process & Interaction Visualization
Workflow of 2-(thiocarbamyl)acetanilide synthesis and downstream industrial applications.
References
- Title: 59749-96-1 (C9H10N2OS)
- Title: View of (I) with the atom-numbering scheme. Displacement ellipsoids are...
- Title: Cas 896720-63-1,3-(4-chlorophenyl)
- Source: google.
- Title: 2-(thiocarbamyl)
Sources
- 1. PubChemLite - 59749-96-1 (C9H10N2OS) [pubchemlite.lcsb.uni.lu]
- 2. Cas 896720-63-1,3-(4-chlorophenyl)-2-cyano-5-oxo-5-phenyl-N-phenylpentanamide | lookchem [lookchem.com]
- 3. WO2003060019A1 - Non-toxic corrosion protection pigments based on cobalt - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(thiocarbamyl)-acetanilid | 59749-96-1 [chemicalbook.com]
